Magnesiumhexan-2-idbromid (1/1/1)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Chemical Reactions Analysis

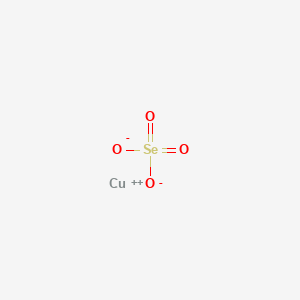

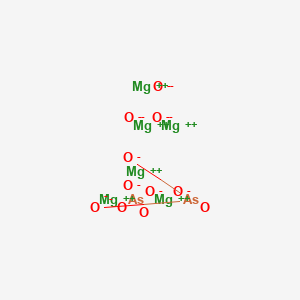

Magnesium bromide, a component of the compound, is known to be a potent nucleophile and a very strong base . It can participate in various chemical reactions, including the Grignard reaction, which is a cornerstone of organic chemistry .Physical and Chemical Properties Analysis

Magnesium bromide, a component of the compound, is a white crystalline solid at room temperature. It has a melting point of 711°C and a boiling point of 1,200°C . It is highly soluble in water due to its polar nature .Wissenschaftliche Forschungsanwendungen

Katalysator für lebende kationische Polymerisation und Ring-Expansions-kationische Polymerisation

Magnesium bromide wurde als ein wirksamer Katalysator für die Ring-Expansions-kationische Polymerisation von Isobutylvinylether (IBVE) gefunden, die durch einen „cyclischen“ Hemiacetal-Ester (HAE)-Bindungsbasierten Initiator initiiert wird, was zu Synthesen von cyclischen Poly(IBVE)s führt . Dieser Prozess ist entscheidend für die Erzielung einer lebenden kationischen Polymerisation mit einem „acyclischen“ HAE-basierten Initiator unter Magnesiumkatalyse . Der Vorteil von MgBr2 gegenüber einem herkömmlichen Katalysator (d. h. SnBr4) besteht darin, dass verschiedene Arten von cyclischen Molekülen als Initiatoren verfügbar sind, darunter eine Methacrylat-artige vinyliden-eingebettete cyclische Verbindung .

Hochdichte klare Fertigstellungsfluide in HPHT-Reservoiren

Magnesium bromide wird bei der Entwicklung neuartiger hochdichter, klarer Fertigstellungsfluide für Anwendungen in Hochdruck-Hochtemperatur (HPHT)-Reservoiren verwendet . Die Auswirkungen von Ultrahochdruck und -temperatur auf die rheologischen Eigenschaften dieser Fluide werden untersucht .

Safety and Hazards

Zukünftige Richtungen

Magnesium bromide has been found to be an effective catalyst for the ring-expansion cationic polymerizations of isobutyl vinyl ether . This suggests potential future applications in the field of polymer chemistry. Additionally, pressure-induced unexpected oxidation states of bromine and superconductivity in magnesium bromide have been reported, indicating potential future directions in high-pressure physics .

Wirkmechanismus

Target of Action

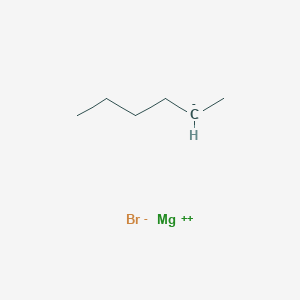

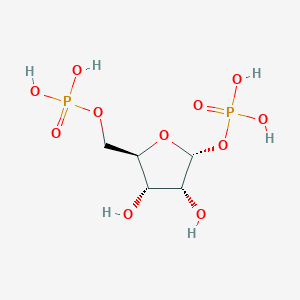

The primary target of magnesium bromide hexan-2-ide is the carbon atom in organic compounds . The compound acts as a Grignard reagent, a type of organomagnesium compound that is extremely useful in organic chemistry . Grignard reagents are formed from the reaction of an alkyl or aryl halide with magnesium .

Mode of Action

The mode of action of magnesium bromide hexan-2-ide involves the formation of a Grignard reagent through the reaction of an alkyl halide with magnesium . The carbon atom of the Grignard reagent can function as both a strong base and a strong nucleophile . The reactivity of Grignard reagents is explained in terms of the polarity of the carbon-magnesium bond .

Biochemical Pathways

The biochemical pathways affected by magnesium bromide hexan-2-ide are primarily those involving the synthesis of a wide range of organic compounds . The reaction of a Grignard reagent with a proton donor, such as water, can lead to the formation of various organic compounds .

Pharmacokinetics

Due to the high reactivity of grignard reagents, it is likely that the compound has a significant impact on bioavailability .

Result of Action

The result of the action of magnesium bromide hexan-2-ide is the formation of a wide range of organic compounds . This is achieved through the reaction of the Grignard reagent with a proton donor .

Action Environment

The action of magnesium bromide hexan-2-ide is influenced by environmental factors such as the presence of air and water . Due to the high reactivity of Grignard reagents, great care must be taken to keep the reactions as free from air and water as possible .

Eigenschaften

IUPAC Name |

magnesium;hexane;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13.BrH.Mg/c1-3-5-6-4-2;;/h3H,4-6H2,1-2H3;1H;/q-1;;+2/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKONAQSKYPWBIE-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[CH-]C.[Mg+2].[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13BrMg |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50546206 |

Source

|

| Record name | Magnesium bromide hexan-2-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50546206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13406-07-0 |

Source

|

| Record name | Magnesium bromide hexan-2-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50546206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-[(1,3-dimethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]benzoate](/img/structure/B228423.png)

![2-[2-[(2E)-2-[(5-bromothiophen-2-yl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228427.png)

![2-[2-[(2E)-2-[(5-bromofuran-2-yl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228434.png)

![2-[2-[(2E)-2-[(5-bromo-2,4-dimethoxyphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228437.png)

![3-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-methylhydrazinylidene]methyl}phenol](/img/structure/B228439.png)

![N-[1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl]-4-nitrobenzamide](/img/structure/B228491.png)